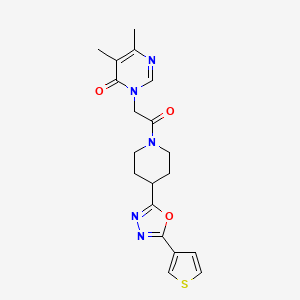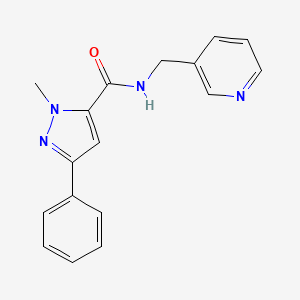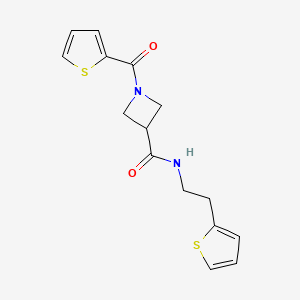![molecular formula C23H27NO2S B2819173 2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione CAS No. 338962-71-3](/img/structure/B2819173.png)
2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with the molecular formula C19H25N3O2S . It is a complex organic compound that contains several functional groups, including a sulfanyl group and an isoquinolinedione group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a mesitylmethylsulfanyl group attached to a 2-methylpropyl group, which is further attached to an isoquinolinedione group . The exact structure can be determined using spectroscopic techniques such as NMR .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Applications
- Use in Positron Emission Tomography (PET):
- The compound N-Methyl11 C-1-(2-chlorophenyl)-N-(1-methylpropyl)-3-isoquinoline carboxamide [11C]PK11195 is employed as a radiopharmaceutical for in vivo assessment of translocator protein 18 kDa (TSPO) activity using PET. An unusual distribution pattern of this compound in human tissues, characterized by a lack of uptake in tissues typically expressing high levels of TSPO, has been reported, highlighting the compound's potential specificity in imaging studies (Roivainen et al., 2011).
Metabolic and Excretion Studies
- Insight into Drug Metabolism and Excretion:
- Detailed metabolic pathways and excretion profiles of similar isoquinoline derivatives have been elucidated, providing insights into how these compounds are processed in the human body. For example, studies on compounds like SB-649868 and Almorexant revealed extensive metabolism and predominant excretion via feces, indicating a complex biotransformation and elimination process which may also be relevant to similar compounds (Renzulli et al., 2011; Dingemanse et al., 2013).
Enzymatic Activity and Molecular Interactions
- Exploration of Enzymatic Reactions and Molecular Interactions:
- Studies have been conducted to understand the sulfation of tetrahydroisoquinoline (TIQ) in human liver and intestinal mucosa. These investigations provide valuable information on the molecular interactions and enzymatic activities involving isoquinoline derivatives, which could be relevant for understanding the behavior of similar compounds in the human body (Pacifici et al., 1997).
Therapeutic and Diagnostic Applications
- Application in Tumor Imaging and Therapeutics:
- Isoquinoline derivatives have been used as markers in PET imaging to assess cellular proliferation in tumors, offering a non-invasive method to monitor tumor growth and response to therapy. This application underscores the diagnostic and therapeutic potential of isoquinoline derivatives in oncology (Dehdashti et al., 2013).
Eigenschaften
IUPAC Name |
2-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c1-15-10-16(2)20(17(3)11-15)13-27-23(4,5)14-24-21(25)12-18-8-6-7-9-19(18)22(24)26/h6-11H,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTOBCGGBZEQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CN2C(=O)CC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)
![1-{1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2819091.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B2819092.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2819094.png)
![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)


![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)




![1-[(4-Fluorophenyl)sulfonyl]-4-{[2-(methylthio)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2819112.png)